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Compound of Interest

Compound Name: 4-Phenyl-1,3-dioxane

Cat. No.: B1205455 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the crystallographic structures of several 4-
Phenyl-1,3-dioxane derivatives, supported by experimental data. The conformation and

structural parameters of these compounds are crucial for understanding their chemical

behavior and potential applications in medicinal chemistry and materials science.

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters determined by single-

crystal X-ray diffraction for a selection of 4-Phenyl-1,3-dioxane derivatives. These derivatives

showcase variations in substitution on both the dioxane ring and the phenyl group, influencing

their solid-state conformations.
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Compound Name Molecular Formula Derivative Type
Key Conformational

Feature

5,5-

Bis(hydroxymethyl)-2-

phenyl-1,3-dioxane

C₁₂H₁₆O₄
Phenyl at C2,

Hydroxymethyl at C5

Dioxane ring in a chair

conformation with an

equatorial phenyl

group.[1][2]

(2-(4-chlorophenyl)-5-

methyl-1,3-dioxan-5-

yl)methanol

C₁₂H₁₅ClO₃

4-Chlorophenyl at C2,

Methyl and

Hydroxymethyl at C5

Dioxane ring adopts a

chair conformation.[3]

2-(4-

Chlorophenyl)-1,3-

dioxane

C₁₀H₁₁ClO₂ 4-Chlorophenyl at C2

The aliphatic ring is in

a chair conformation.

[4]

5,5-

bis(bromomethyl)-2-

methyl-2-phenyl-1,3-

dioxane

C₁₂H₁₅Br₂O₂

Phenyl and Methyl at

C2, Bromomethyl at

C5

Chair conformation

with an axially

oriented phenyl group.

5-methyl-2,2-diphenyl-

1,3-dioxane
C₁₈H₂₀O₂

Two Phenyls at C2,

Methyl at C5

Chair conformation

with an equatorial

methyl group.

Table 2: Unit Cell Parameters of Selected 4-Phenyl-1,3-dioxane Derivatives
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Compoun

d Name

Crystal

System

Space

Group
a (Å) b (Å) c (Å)

Volume

(Å³)

5,5-

Bis(hydrox

ymethyl)-2-

phenyl-1,3-

dioxane

Orthorhom

bic

Not

Specified
6.2654(4) 10.4593(6)

34.5285(19

)
2262.7(2)

(2-(4-

chlorophen

yl)-5-

methyl-1,3-

dioxan-5-

yl)methano

l

Orthorhom

bic
P2₁2₁2₁ 5.788(2) 11.079(4) 18.916(7) 1213.0(8)

Note: Detailed bond lengths, bond angles, and torsion angles are typically found in the full

crystallographic information files (CIFs), which can be accessed from crystallographic

databases such as the Cambridge Structural Database (CSD) using the deposition numbers

provided in the source publications.

Experimental Protocols
The determination of the crystal structures for the compared 4-Phenyl-1,3-dioxane derivatives

generally follows a standard procedure for small molecule single-crystal X-ray diffraction. A

typical experimental protocol is outlined below.

1. Crystal Growth:

Single crystals of the 4-Phenyl-1,3-dioxane derivative suitable for X-ray diffraction are

grown, typically by slow evaporation of a saturated solution in an appropriate organic solvent

or solvent mixture.

2. Data Collection:

A suitable single crystal is mounted on a goniometer head.
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The crystal is placed in a stream of cold nitrogen gas (typically around 100-173 K) to

minimize thermal vibrations and potential degradation.

X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-

ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.

A series of diffraction images are collected as the crystal is rotated through a range of

angles.

3. Data Processing:

The collected diffraction images are processed to determine the unit cell parameters, crystal

system, and space group.

The intensities of the diffraction spots are integrated and corrected for various experimental

factors (e.g., Lorentz and polarization effects, absorption).

4. Structure Solution and Refinement:

The crystal structure is solved using direct methods or Patterson methods to obtain an initial

model of the atomic positions.

The structural model is then refined against the experimental diffraction data using least-

squares methods. This process optimizes the atomic coordinates, displacement parameters,

and other structural parameters to achieve the best possible fit between the calculated and

observed diffraction patterns.

Hydrogen atoms are often placed in calculated positions and refined using a riding model.

5. Data Visualization and Analysis:

The final refined crystal structure is visualized using molecular graphics software.

Bond lengths, bond angles, torsion angles, and other geometric parameters are calculated

and analyzed to determine the conformation of the molecule and any intermolecular

interactions.
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Visualizations
The following diagrams illustrate the generalized workflow for X-ray crystallography and a

logical relationship for conformational analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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